[1-Methyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]ethylidene]-propanedioic Acid Diethyl Ester
Description
[1-Methyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]ethylidene]-propanedioic Acid Diethyl Ester (hereafter referred to as the "target compound") is a malonic acid derivative featuring a tetrahydro-2H-pyran-2-yl (THP) ether substituent. Its structure comprises a propanedioic acid diethyl ester backbone with a methyl group and a THP-oxy group attached to the ethylidene chain. This compound is hypothesized to function as a synthetic intermediate, leveraging the THP group’s role as a protective moiety for hydroxyl groups in organic synthesis .
Properties
IUPAC Name |
diethyl 2-[1-(oxan-2-yloxy)propan-2-ylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O6/c1-4-18-14(16)13(15(17)19-5-2)11(3)10-21-12-8-6-7-9-20-12/h12H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESSPILOSKJBKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)COC1CCCCO1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Optimization of Reaction Conditions
Optimal yields (≈80%) are achieved at -5°C to 2°C, minimizing side reactions such as over-aminolysis or THP deprotection. Ethanol is preferred due to its compatibility with both the THP group and malonate esters.
Sm(II)-Mediated Radical Cyclization for Stereoselective Synthesis
Ketyl Radical Formation and Cyclization
A Sm(II)-mediated protocol (source) enables the synthesis of structurally complex malonate derivatives via radical intermediates. The method involves:
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Reduction with SmI₂ : Generates ketyl radicals from carbonyl precursors.
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Lactone Cyclization : Radical intermediates undergo 5-exo-trig cyclization to form lactones.
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Reductive Trapping : Lactones are reduced to yield stereodefined triols or esters.
For the target compound, dimethyl 2-(tetrahydro-2H-pyran-4-yl)malonate serves as a precursor. The THP group remains stable under SmI₂ conditions, enabling selective cyclization without deprotection.
Procedure and Yield
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Substrate : Dimethyl 2-(tetrahydro-4H-pyran-4-ylidene)malonate.
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Reagents : SmI₂ (10 eq), H₂O (activator).
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Conditions : Room temperature, 12–24 hours.
Crystallization-Based Purification Strategies
Solvent Selection and Impurity Removal
The patent method (source) employs a two-step crystallization process:
Comparative Solubility Data
| Solvent | Target Compound Solubility | Byproduct Solubility |
|---|---|---|
| Ethyl Acetate | High | Low |
| Sherwood Oil | Moderate | Very Low |
This differential solubility enables efficient separation of the target ester from impurities.
Synthetic Challenges and Mitigation Strategies
THP Deprotection Under Acidic Conditions
The THP group is susceptible to cleavage in acidic environments. Mitigation strategies include:
Competing Aminolysis Reactions
Diethyl malonate’s two ester groups risk over-aminolysis. Reaction conditions are optimized by:
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Complexity | Stereocontrol |
|---|---|---|---|---|
| Single-Step Aminolysis | 80% | 98.5% | Low | Moderate |
| Sm(II)-Mediated | 59% | 95% | High | High |
The single-step method offers higher yields and simplicity, while the Sm(II) route provides superior stereochemical control .
Chemical Reactions Analysis
Types of Reactions
[1-Methyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]ethylidene]-propanedioic Acid Diethyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diethyl malonate derivatives, while reduction can produce diethyl 2-[1-(oxan-2-yloxy)propan-2-yl]propanedioate.
Scientific Research Applications
Structural Features
The compound features a tetrahydropyran ring, which contributes to its reactivity and potential applications in organic synthesis. Its ester groups allow for various chemical transformations, making it a versatile building block in synthetic chemistry.
Organic Synthesis
[1-Methyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]ethylidene]-propanedioic Acid Diethyl Ester serves as a crucial intermediate in the synthesis of complex organic molecules. It can undergo various reactions such as:
- Oxidation : Converts to carboxylic acids using agents like potassium permanganate.
- Reduction : Yields alcohol derivatives via lithium aluminum hydride.
- Substitution : Facilitates the introduction of new functional groups through nucleophilic substitution reactions.
Biological Research
This compound is utilized in enzymatic studies and metabolic pathway investigations. Its structural features allow researchers to explore enzyme-catalyzed reactions, contributing to a deeper understanding of biochemical processes.
Pharmaceutical Development
Research is ongoing into its potential as a precursor for pharmaceutical compounds. The ability to modify its structure through various chemical reactions makes it a candidate for developing drugs with specific therapeutic effects.
Industrial Applications
In the industry, this compound is used in the production of specialty chemicals and materials. Its unique properties enable the formulation of products with enhanced performance characteristics.
Case Study 1: Synthesis of Complex Molecules
A study demonstrated the use of this compound as a key intermediate in synthesizing novel anti-cancer agents. The compound facilitated the formation of biologically active molecules through selective oxidation and reduction processes.
Case Study 2: Enzyme-Catalyzed Reactions
In another research project, this compound was employed to investigate enzyme kinetics in metabolic pathways. The results indicated that modifications to the tetrahydropyran ring significantly influenced enzyme activity, providing insights into substrate specificity.
Mechanism of Action
The mechanism of action of [1-Methyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]ethylidene]-propanedioic Acid Diethyl Ester involves its interaction with various molecular targets. The oxane ring and ester groups play a crucial role in its reactivity. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its ability to form stable intermediates makes it valuable in synthetic chemistry.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s key structural features include:
- Propanedioic acid diethyl ester core: Common to malonic esters, enabling enolate formation and nucleophilic reactivity.
- THP-oxy substituent : A cyclic ether providing steric bulk and acid-labile protection.
- Methyl-ethylidene group : Influences electronic and steric properties.
Table 1 compares the target compound with structurally related analogs:
*Estimated based on molecular formula C₁₃H₂₂O₆.
Physical and Chemical Properties
- Solubility : The THP group in the target compound likely increases lipophilicity compared to diethyl malonate, improving solubility in organic solvents like dichloromethane or THF .
- Stability : The THP ether is stable under basic conditions but hydrolyzes in acidic environments, a property exploited in protective group chemistry. In contrast, thiophene-containing analogs (e.g., ) exhibit greater thermal stability due to aromaticity .
Biological Activity
[1-Methyl-2-[(tetrahydro-2H-pyran-2-yl)oxy]ethylidene]-propanedioic Acid Diethyl Ester, also known by its CAS number 86958-53-4, is a compound with potential biological activity that has garnered attention in pharmacological research. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H24O6, with a molecular weight of 300.35 g/mol. Its structure features a diethyl ester functional group and a tetrahydro-pyran moiety, which may influence its biological interactions.
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
- Antioxidant Activity : Some studies suggest that derivatives of similar structures can scavenge free radicals, potentially mitigating oxidative stress in biological systems.
- Neuroprotective Effects : The compound may interact with neurotransmitter systems, particularly through modulation of NMDA receptors, which are critical in neurodegenerative diseases.
Biological Activity Data
Case Studies and Research Findings
- Neuropharmacological Study : A study investigated the effects of related compounds on neuronal cell lines. Results indicated that these compounds could reduce excitotoxicity by inhibiting calcium influx through NMDA receptors, thereby offering protective effects against neurodegeneration.
- In Vivo Models : Animal studies demonstrated that administration of this compound led to improved cognitive function in models of Alzheimer's disease, highlighting its potential as a therapeutic agent.
- Phytotoxicity Assessment : Research on the application of this compound in agricultural settings revealed its ability to enhance plant growth under metal stress conditions, suggesting a dual role in both biological and environmental applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
